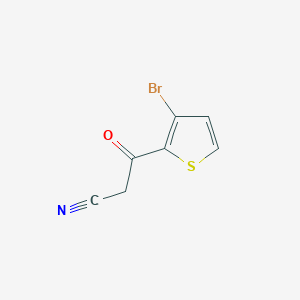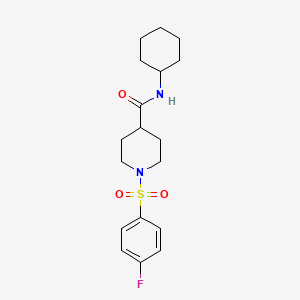
N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, also known as CSP-1103, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the binding of the compound to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. This binding inhibits the activity of the receptor, which in turn modulates the release of neurotransmitters and affects various physiological processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, enhancement of neuronal survival, and improvement of cognitive function. In animal studies, this compound has been shown to have neuroprotective effects against ischemic and oxidative stress, and to improve learning and memory performance. Additionally, this compound has been shown to have potential therapeutic effects for various neurological disorders, such as depression, anxiety, and Alzheimer's disease.
実験室実験の利点と制限
The advantages of using N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in lab experiments include its high selectivity for the sigma-1 receptor, its potential therapeutic effects for various neurological disorders, and its ability to modulate the release of neurotransmitters. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to determine its long-term effects and potential side effects.
将来の方向性
There are several future directions for the use of N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in scientific research. One potential direction is to further investigate its potential therapeutic effects for various neurological disorders, such as depression, anxiety, and Alzheimer's disease. Another direction is to study its effects on other physiological processes, such as calcium signaling and protein folding. Additionally, further research is needed to determine the long-term effects and potential side effects of this compound, as well as its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist for the sigma-1 receptor, and has been shown to have potential therapeutic effects for various neurological disorders, such as depression, anxiety, and Alzheimer's disease. While there are limitations to using this compound, there are also several future directions for its use in scientific research, including further investigation of its potential therapeutic effects and its effects on other physiological processes.
合成法
The synthesis of N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the reaction of cyclohexylamine with 4-fluorobenzenesulfonyl chloride, followed by the addition of piperidine-4-carboxylic acid. The resulting compound is then purified using chromatography techniques. This method has been reported to yield high purity and good yields of this compound.
科学的研究の応用
N-cyclohexyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neuroprotection, neurotransmission, and calcium signaling. By blocking the sigma-1 receptor, this compound has been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and glutamate, and to have potential therapeutic effects for various neurological disorders, such as depression, anxiety, and Alzheimer's disease.
特性
IUPAC Name |
N-cyclohexyl-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-15-6-8-17(9-7-15)25(23,24)21-12-10-14(11-13-21)18(22)20-16-4-2-1-3-5-16/h6-9,14,16H,1-5,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAWOSPKSSATEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2463992.png)
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2463995.png)
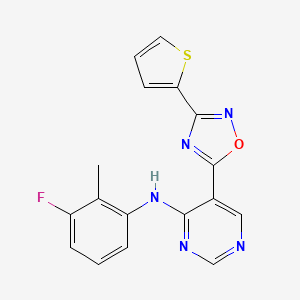

![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2463998.png)
![5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2463999.png)
![1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2464000.png)
![2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile](/img/structure/B2464001.png)
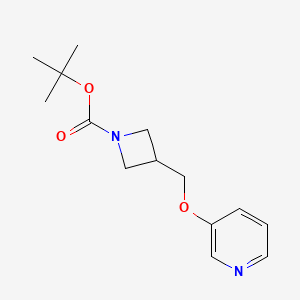
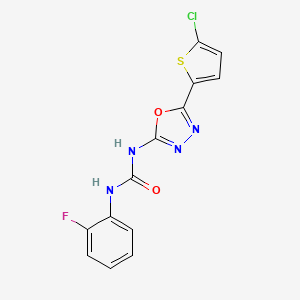
![8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2464008.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2464012.png)
![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)
